molecular formula C8H13NO3 B3009131 (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid CAS No. 2445750-49-0

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid

Cat. No.: B3009131
CAS No.: 2445750-49-0
M. Wt: 171.196
InChI Key: BFYLCCLUGZLHTP-DSYKOEDSSA-N
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Description

This compound features a fused cyclopenta-oxazine scaffold with a carboxylic acid substituent at the 6-position. Such bicyclic frameworks are often synthesized via cycloaddition or annulation reactions involving unsaturated precursors, as seen in structurally related compounds like those derived from 2-oxa-spiro[3.4]octane-1,3-dione or furan-based intermediates . The stereochemistry (4As,6R,7aR) suggests a rigid, three-dimensional conformation that may influence pharmacological activity or molecular interactions, similar to spirocyclic systems in .

Properties

IUPAC Name

(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-8(11)5-3-6-7(4-5)12-2-1-9-6/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYLCCLUGZLHTP-DSYKOEDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC(CC2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2C[C@@H](C[C@@H]2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid is a heterocyclic organic compound with potential biological activities. Its unique structure combines a cyclopentane and oxazine ring system, making it an interesting candidate for pharmaceutical research. This article explores its biological activity based on various studies and findings.

  • Molecular Formula : C8_8H13_{13}NO3_3
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 2445750-49-0

The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. These interactions can lead to inhibition or modulation of target activities, triggering cascades of biochemical events that result in therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound show cytotoxic effects against various cancer cell lines. For instance:
    • A study demonstrated high cytotoxic activity against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells .
    • The structure-activity relationship (SAR) studies indicate that modifications in the compound can enhance its selectivity and potency against tumor cells .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of enzymes involved in various metabolic pathways. This property is crucial for developing therapeutic agents targeting specific diseases.
  • Receptor Modulation : The potential for receptor interaction has been noted in the context of neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter receptors.

Case Study 1: Cytotoxicity Assessment

A detailed cytotoxicity assessment was conducted using the MTT assay on several cancer cell lines including A549 (lung cancer), SK-BR-3 (breast cancer), and Jurkat (leukemia). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics.

CompoundCell LineIC50_{50} (µM)
Compound 1A54915
Compound 2SK-BR-320
Compound 3Jurkat10

This table illustrates the varying degrees of effectiveness across different cell lines.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed how modifications to the oxazine ring influenced biological activity. For example:

  • Adding a hydroxyl group increased binding affinity for certain receptors.
  • Methyl substitutions led to decreased activity against AMPA receptors but enhanced selectivity for NMDA receptors .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key References
(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid (Target) Cyclopenta-oxazine fused ring Carboxylic acid, oxazine Not available Inferred
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid Furo-isoindole fused ring Carboxylic acid, ketone, phenyl ~318.34 (C18H17NO4)
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran Acetyloxy, hydroxyl, methyl ester ~506.48 (C22H30O11)
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid Phenanthrene derivative Carboxylic acid, dihydroxy, isopropyl 332.43 (C20H28O4)

Key Observations:

  • Fused Ring Systems : The target compound shares bicyclic frameworks with furo-isoindole () and cyclopenta[c]pyran () systems. However, its oxazine moiety distinguishes it from isoindole () and pyran () analogs .
  • Functional Groups : The carboxylic acid group at position 6 is critical for hydrogen bonding, akin to the isoindole-4-carboxylic acid in , which forms O–H···O hydrogen bonds in its crystal lattice .

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